7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
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Overview
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a complex organic compound that features a boronic ester group and a benzoazepinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the formation of the boronic ester group followed by the construction of the benzoazepinone ring. One common method involves the reaction of a suitable boronic acid derivative with a benzoazepinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.
Reduction: The compound can be reduced to modify the benzoazepinone ring or the boronic ester group.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic acids .
Scientific Research Applications
Chemistry
In chemistry, 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in cross-coupling reactions .
Biology and Medicine
Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and electronic devices, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The benzoazepinone ring may interact with various receptors or enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester derivative with applications in organic synthesis.
Allylboronic acid pinacol ester: Used in various organic transformations, including cross-coupling reactions.
Uniqueness
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is unique due to its combination of a boronic ester group and a benzoazepinone ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C16H22BNO3 |
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Molecular Weight |
287.2 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-9-13-11(10-12)6-5-7-14(19)18-13/h8-10H,5-7H2,1-4H3,(H,18,19) |
InChI Key |
WZUOPRPWMHRSGY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)CCC3 |
Origin of Product |
United States |
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